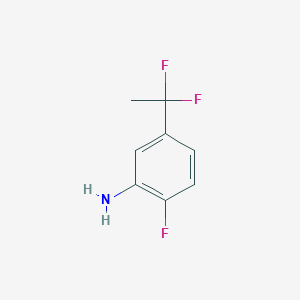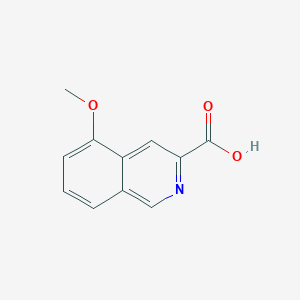
5-methoxyisoquinoline-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxyisoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family This compound is characterized by a methoxy group attached to the fifth position and a carboxylic acid group at the third position of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxyisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method provides a straightforward route to obtain the desired isoquinoline derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its antibacterial properties against plant pathogens.
Medicine: Explored as a potential lead compound for the development of new antibacterial agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-methoxyisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation . The compound’s interaction with bacterial enzymes and proteins leads to the inhibition of essential cellular processes, ultimately resulting in bacterial cell death.
Comparación Con Compuestos Similares
Isoquinoline-3-carboxylic acid: Lacks the methoxy group at the fifth position.
5-Hydroxyisoquinoline-3-carboxylic acid: Contains a hydroxyl group instead of a methoxy group at the fifth position.
5-Methylisoquinoline-3-carboxylic acid: Contains a methyl group instead of a methoxy group at the fifth position.
Uniqueness: 5-Methoxyisoquinoline-3-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
5-methoxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-7-6-12-9(11(13)14)5-8(7)10/h2-6H,1H3,(H,13,14) |
Clave InChI |
BVRREBRHBJBALR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=CN=C(C=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


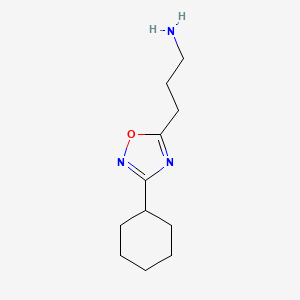
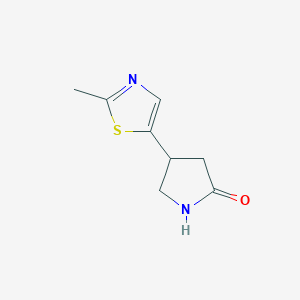
![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)
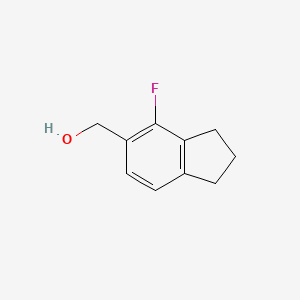
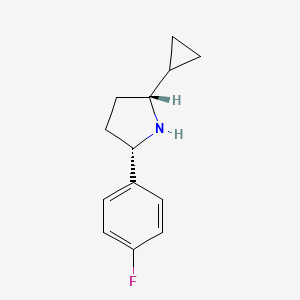
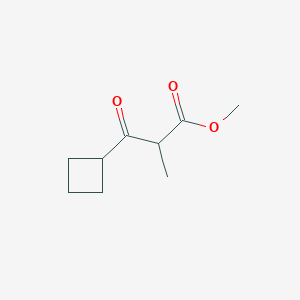
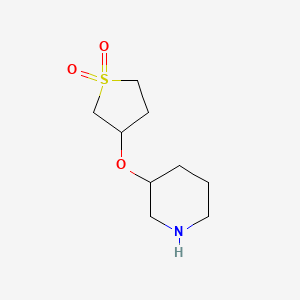
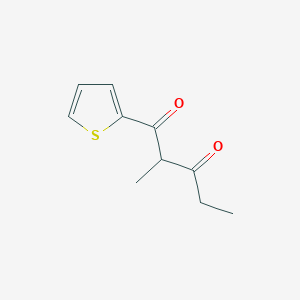
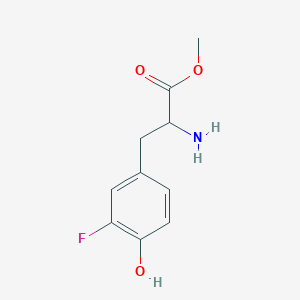
![[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid](/img/structure/B13630574.png)

